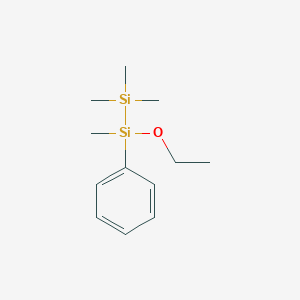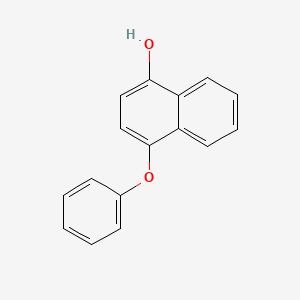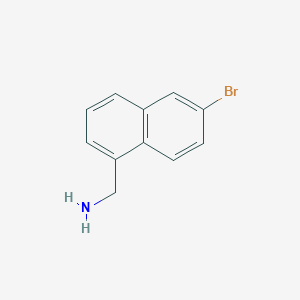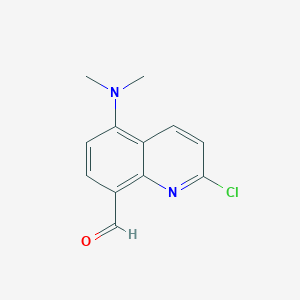
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane is a chemical compound with the molecular formula C12H22OSi2. It is a member of the disilane family, characterized by the presence of two silicon atoms in its structure.
Métodos De Preparación
The synthesis of 1-ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane typically involves the reaction of phenyltrichlorosilane with ethylmagnesium bromide, followed by the addition of tetramethyldisilane. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound can be utilized in the development of silicon-based biomaterials and as a probe in biological studies.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It finds applications in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane involves its interaction with molecular targets through its silicon atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane can be compared with other similar compounds, such as:
1,1,2,2,2-Pentamethyl-1-phenyldisilane: This compound has one less ethoxy group, which affects its reactivity and applications.
1,2,2,2-Tetramethyl-1-phenyldisilane: Lacks the ethoxy group, leading to different chemical properties and uses.
Propiedades
Número CAS |
88237-44-9 |
|---|---|
Fórmula molecular |
C12H22OSi2 |
Peso molecular |
238.47 g/mol |
Nombre IUPAC |
ethoxy-methyl-phenyl-trimethylsilylsilane |
InChI |
InChI=1S/C12H22OSi2/c1-6-13-15(5,14(2,3)4)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3 |
Clave InChI |
ROJZBFQADLFVCJ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)




![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)



![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)




